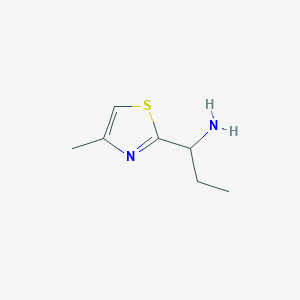

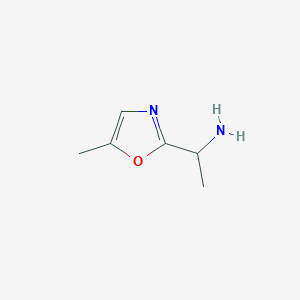

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Overview

Description

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1017211-92-5 . It has a molecular weight of 156.25 . It is in liquid form .

Synthesis Analysis

The synthesis of thiazole derivatives, including 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, has been a topic of interest due to their broad applications in different fields . They are used in the production of agrochemicals, industrial materials, and photographic sensitizers . Furthermore, modifications of thiazole-based compounds at different positions have been explored to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Chemical Reactions Analysis

Thiazoles, including 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, have been used in various chemical reactions due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs .Physical And Chemical Properties Analysis

The boiling point of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is predicted to be 257.5±25.0 °C . The density is predicted to be 1.070±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential use in the treatment of various bacterial and fungal infections.

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . For example, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain neurons from degeneration and injury.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . For example, Tiazofurin, an antineoplastic drug used in cancer treatment, contains a thiazole moiety . These compounds could potentially be used in the development of new cancer therapies.

Safety and Hazards

The safety information for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine includes several hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

The future directions for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and other thiazole derivatives involve further exploration of their broad applications in different fields . This includes their use in the production of agrochemicals, industrial materials, and photographic sensitizers . Additionally, there is interest in the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mechanism of Action

Target of Action

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom Thiazoles and their derivatives have been known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazoles have been found to affect various biochemical pathways due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities

Pharmacokinetics

The polar nature of the thiazole ring in similar compounds suggests that the pharmacokinetic parameters should be improved to a great extent, helping to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Thiazoles and their derivatives have been known to exhibit a broad range of biological activities, suggesting they have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-6(8)7-9-5(2)4-10-7/h4,6H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVXNMJCZCLBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=CS1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3199861.png)

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine](/img/structure/B3199882.png)

![[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B3199888.png)

![N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B3199917.png)

![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199934.png)

![3-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B3199945.png)

![[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine](/img/structure/B3199953.png)

![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)